molecular formula C6H14ClN B7450951 3-Ethylcyclobutan-1-amine hydrochloride

3-Ethylcyclobutan-1-amine hydrochloride

Cat. No.: B7450951
M. Wt: 135.63 g/mol
InChI Key: CWIIQBNTDJARTR-UHFFFAOYSA-N
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Description

3-Ethylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . Its structure features a cyclobutane ring substituted with an ethyl group at the 3-position and an amine group at the 1-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

3-ethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-5-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIQBNTDJARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408975-39-1
Record name 3-ethylcyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: Cyclobutanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethylcyclobutanone.

    Reductive Amination: The 3-ethylcyclobutanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 3-ethylcyclobutan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-Ethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at various receptors, modulating signaling pathways and physiological responses.

Comparison with Similar Compounds

3,3-Dimethylcyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₄ClN (identical to 3-ethylcyclobutan-1-amine hydrochloride).
  • Molecular Weight : 135.64 g/mol .
  • Structural Difference : Two methyl groups at the 3-position instead of an ethyl group.
  • Similar molecular weight and formula suggest comparable solubility in polar solvents, but the branched methyl groups may lower melting points relative to the ethyl-substituted analog.
  • CAS Number : 1284247-23-9 .

3-Cyclohexylcyclobutan-1-amine Hydrochloride

  • Molecular Formula: Not explicitly stated, but the cyclohexyl substituent implies a larger molecular framework than the ethyl-substituted compound.
  • Structural Difference : A bulky cyclohexyl group replaces the ethyl substituent.
  • Key Implications: The cyclohexyl group significantly increases lipophilicity, enhancing membrane permeability in biological systems but reducing aqueous solubility .

1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Hydrochloride

  • Molecular Formula: C₅H₁₀ClNO₃ (includes additional hydroxyl and carboxylic acid groups).
  • Structural Difference : A hydroxy group and a carboxylic acid moiety replace the ethyl and simple amine groups.
  • Key Implications: Increased polarity due to the carboxylic acid and hydroxy groups, leading to higher solubility in aqueous media compared to this compound . Potential use in peptide mimetics or as a bifunctional building block in organic synthesis .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number
This compound C₆H₁₄ClN 135.64 3-Ethyl EN300-749312/313
3,3-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.64 3,3-Dimethyl 1284247-23-9
3-Cyclohexylcyclobutan-1-amine hydrochloride Not provided Not provided 3-Cyclohexyl Not provided
1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride C₅H₁₀ClNO₃ Not provided 3-Hydroxy, 1-Carboxylic acid Not provided

Research Findings and Limitations

  • Synthetic Accessibility : The dimethyl and ethyl analogs share identical molecular weights, suggesting similar synthetic pathways, but steric effects may alter reaction yields .
  • Application Scope : Cyclohexyl and ethyl derivatives are prioritized in drug discovery for their balance of lipophilicity and rigidity, whereas hydroxy-carboxylic acid variants are niche polar intermediates .
  • Data Gaps : Experimental data on melting points, solubility, and toxicity are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

3-Ethylcyclobutan-1-amine hydrochloride is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with an ethyl group and an amine functional group. Its molecular formula is C7H15NHClC_7H_{15}N\cdot HCl with a molecular weight of approximately 161.67 g/mol. The compound's structural formula can be represented as follows:

Cyclic structure  C4H8 NH C2H5\text{Cyclic structure }\text{ C4H8 NH C2H5}

Biological Activity Overview

Mechanism of Action : The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator for various receptor systems, potentially influencing dopamine and serotonin pathways.

Pharmacological Effects :

  • Neurotransmission Modulation : Research indicates that compounds similar to 3-Ethylcyclobutan-1-amine can influence neurotransmitter release and uptake, which may have implications for treating mood disorders and schizophrenia.
  • Potential Antidepressant Properties : Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, possibly through its action on the serotonin transporter.

Case Studies

  • Animal Model Study : In a study examining the effects of 3-Ethylcyclobutan-1-amine on anxiety-like behaviors in rodents, it was found to significantly reduce anxiety levels in elevated plus maze tests compared to control groups. The study suggested that the compound might enhance serotonergic activity, contributing to its anxiolytic effects.
  • Neuropharmacological Assessment : A pharmacological assessment involving the administration of this compound to rats revealed alterations in locomotor activity, indicating potential stimulant properties. This aligns with findings from similar compounds that modulate dopaminergic pathways.

Data Tables

Study Model Outcome Reference
Anxiety ReductionRodent ModelSignificant reduction in anxiety-like behavior
Locomotor ActivityRat StudyIncreased locomotion observed

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate moderate toxicity levels, particularly at higher doses. The compound's LD50 values suggest careful dosage consideration during therapeutic applications.

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